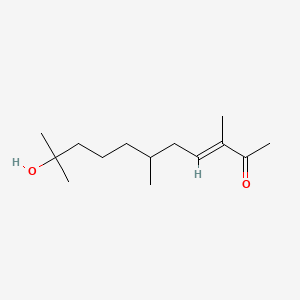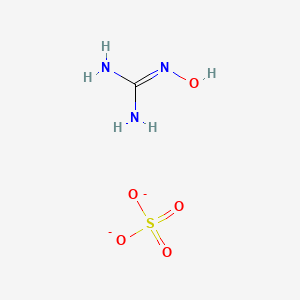
3-Heptanone, 6-dimethylamino-4,4-diphenyl-, methylchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Heptanone, 6-dimethylamino-4,4-diphenyl-, methylchloride is a chemical compound with the molecular formula C21H28ClNO. . This compound is primarily recognized for its use in the medical field as an opioid analgesic, which means it is used to relieve pain. It is a synthetic opioid that acts on the central nervous system to produce pain relief and sedation .
Vorbereitungsmethoden
The synthesis of 3-Heptanone, 6-dimethylamino-4,4-diphenyl-, methylchloride involves several steps. One common method includes the reaction of diphenylacetonitrile with 1,1-dimethyl-3-chloropropane in the presence of a strong base to form the intermediate compound. This intermediate is then subjected to further reactions, including hydrolysis and reduction, to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
Analyse Chemischer Reaktionen
3-Heptanone, 6-dimethylamino-4,4-diphenyl-, methylchloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Heptanone, 6-dimethylamino-4,4-diphenyl-, methylchloride has several scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the calibration of instruments and the development of analytical methods.
Biology: It is used in studies related to the central nervous system, particularly in understanding the mechanisms of pain and addiction.
Medicine: It is used in the treatment of chronic pain and opioid dependence. It is also used in research related to the development of new analgesics and addiction treatments.
Wirkmechanismus
The mechanism of action of 3-Heptanone, 6-dimethylamino-4,4-diphenyl-, methylchloride involves its interaction with the mu-opioid receptors in the central nervous system. By binding to these receptors, it inhibits the transmission of pain signals and produces analgesic effects. It also affects the release of neurotransmitters such as dopamine and serotonin, which play a role in mood regulation and pain perception .
Vergleich Mit ähnlichen Verbindungen
3-Heptanone, 6-dimethylamino-4,4-diphenyl-, methylchloride is similar to other opioid analgesics such as morphine and fentanyl. it has a longer duration of action and a different side effect profile. Unlike morphine, it is less likely to cause respiratory depression, making it a safer option for long-term pain management . Similar compounds include:
Morphine: A natural opioid derived from the opium poppy.
Fentanyl: A synthetic opioid that is more potent than morphine.
Oxycodone: A semi-synthetic opioid used for pain relief.
Eigenschaften
CAS-Nummer |
63834-35-5 |
|---|---|
Molekularformel |
C22H30ClNO |
Molekulargewicht |
359.9 g/mol |
IUPAC-Name |
trimethyl-(5-oxo-4,4-diphenylheptan-2-yl)azanium;chloride |
InChI |
InChI=1S/C22H30NO.ClH/c1-6-21(24)22(17-18(2)23(3,4)5,19-13-9-7-10-14-19)20-15-11-8-12-16-20;/h7-16,18H,6,17H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
GENRUBKMOWZCII-UHFFFAOYSA-M |
Kanonische SMILES |
CCC(=O)C(CC(C)[N+](C)(C)C)(C1=CC=CC=C1)C2=CC=CC=C2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


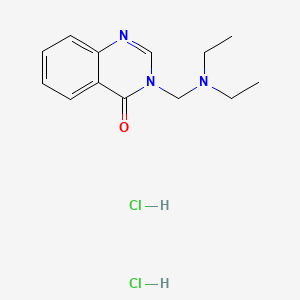
![Benzenepropanamide,N-(2-chlorophenyl)-b-oxo-4-[(1-oxooctadecyl)amino]-a-phenoxy-](/img/structure/B13779190.png)


![4-Bromo-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-triene-14,18-diol;2,3-dihydroxybutanedioic acid](/img/structure/B13779206.png)
![Acetamide, N-[3-[(2-hydroxyethyl)sulfonyl]-4-methoxyphenyl]-](/img/structure/B13779207.png)
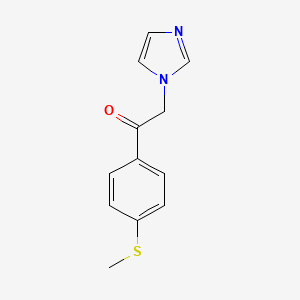
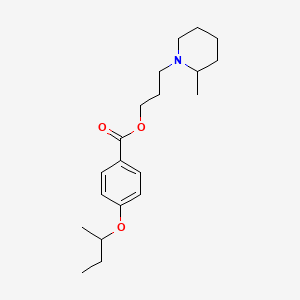
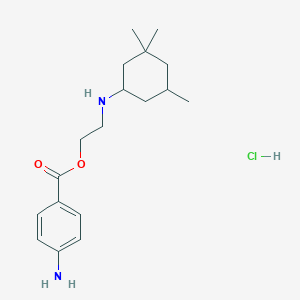

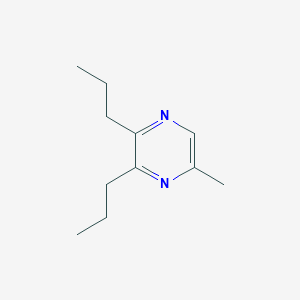
![2H-Pyrido[1,2-a]pyrazinium,octahydro-5-methyl-1-oxo-,trans-(9CI)](/img/structure/B13779240.png)
